molecular formula C20H20ClN3O B248462 3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B248462
M. Wt: 353.8 g/mol
InChI Key: TUBCMKXFETVUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It was first synthesized in 2000 by GlaxoSmithKline, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in various physiological processes, including mood regulation, memory formation, and circadian rhythm. By blocking the activation of this receptor, 3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole modulates the activity of serotonin in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been shown to have several biochemical and physiological effects, including the modulation of serotonin levels in the brain, the regulation of circadian rhythm, and the improvement of cognitive function. It has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole in lab experiments include its selectivity for the serotonin 5-HT7 receptor, its well-established synthesis method, and its extensive preclinical data. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole, including its potential therapeutic applications in other fields, such as cardiology and gastroenterology. It could also be studied in combination with other drugs to enhance its therapeutic effects or to reduce its side effects. Additionally, further studies could be conducted to investigate its mechanism of action and its effects on other physiological processes.

Synthesis Methods

The synthesis of 3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole involves several steps, including the reaction of 3-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1H-indole-3-carboxaldehyde. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. In psychiatry, it has been shown to have anxiolytic and antidepressant effects in preclinical studies. In neurology, it has been studied for its potential to improve cognitive function in Alzheimer's disease and Parkinson's disease. In oncology, it has been shown to inhibit the growth and metastasis of certain types of cancer cells.

properties

Product Name

3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

(3-chlorophenyl)-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H20ClN3O/c21-17-5-3-4-15(12-17)20(25)24-10-8-23(9-11-24)14-16-13-22-19-7-2-1-6-18(16)19/h1-7,12-13,22H,8-11,14H2

InChI Key

TUBCMKXFETVUCV-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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